molecular formula C12H11NO3 B2519068 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 319490-90-9

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B2519068
CAS No.: 319490-90-9
M. Wt: 217.224
InChI Key: CYTKPGMPOSVASD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, which can enhance cholinergic signaling. Additionally, this compound has been observed to interact with DNA, potentially acting as an intercalator that disrupts DNA replication in rapidly dividing cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound enhances cholinergic signaling by inhibiting acetylcholinesterase, which can improve cognitive functions and memory . In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by intercalating into DNA and disrupting its replication . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the synaptic cleft . This binding interaction is crucial for its role in enhancing cholinergic signaling. Additionally, the compound intercalates into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis in cancer cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that the compound maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as enzyme inhibition and DNA intercalation, persist over time, contributing to its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and enhances cognitive functions without significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications. Animal studies have also shown that the compound’s anticancer activity is dose-dependent, with higher doses leading to increased apoptosis and reduced tumor growth .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into various metabolites that are excreted through the urine . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently absorbed and distributed throughout the body, with high concentrations observed in the liver, brain, and kidneys . Its distribution is influenced by factors such as lipid solubility and protein binding, which affect its localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting acetylcholinesterase and intercalating into DNA . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde stands out due to its ethoxy substitution, which can influence its chemical reactivity and biological activity. This unique structural feature allows for the exploration of novel chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

7-ethoxy-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-10-4-3-8-5-9(7-14)12(15)13-11(8)6-10/h3-7H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTKPGMPOSVASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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